molecular formula C6H3FINO2 B1388184 2-Fluoro-4-iodonicotinic acid CAS No. 884494-51-3

2-Fluoro-4-iodonicotinic acid

Cat. No. B1388184
M. Wt: 267 g/mol
InChI Key: QKPLTGKHTYHYLU-UHFFFAOYSA-N
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Description

“2-Fluoro-4-iodonicotinic acid” is a chemical compound with the molecular formula C6H3FINO2 . It has a molecular weight of 267 . The IUPAC name for this compound is 2-fluoro-4-iodonicotinic acid . It is also known by other names such as 2-Fluoro-4-iodopyridine-3-carboxylic acid and 3-Carboxy-2-fluoro-4-iodopyridine .


Molecular Structure Analysis

The InChI code for “2-Fluoro-4-iodonicotinic acid” is 1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) . The InChI key is QKPLTGKHTYHYLU-UHFFFAOYSA-N . The canonical SMILES representation is C1=CN=C(C(=C1I)C(=O)O)F .


Physical And Chemical Properties Analysis

“2-Fluoro-4-iodonicotinic acid” is a solid at room temperature . It should be stored at 2-8°C . The exact mass and monoisotopic mass of the compound are 266.91925 g/mol . It has a topological polar surface area of 50.2 Ų .

Scientific Research Applications

Fluoroiodane in Organic Synthesis

Fluoroiodane, a compound related to 2-Fluoro-4-iodonicotinic acid, demonstrates unique reactivity in organic synthesis. It forms an iodonium intermediate, which can undergo reactions to create various fluorinated compounds. This reactivity was confirmed through experiments that produced 2-fluoro-1,3-dicarbonyl products, highlighting fluoroiodane's potential in electrophilic fluorination via an addition/substitution mechanism (Geary, Hope, Singh, & Stuart, 2015).

Radiofluorination and PET Imaging

2-[18F]Fluorophenylalanine, derived from an iodonium salt precursor related to 2-Fluoro-4-iodonicotinic acid, has been developed as a potential PET tracer for imaging cerebral infarction and tumors. This tracer shows promise due to its sufficient in vivo stability and higher uptake in tumor cells compared to other tracers (Neumaier et al., 2019).

Calcium Indicators in Cellular Studies

Fluo-4, a fluorescent dye structurally related to 2-Fluoro-4-iodonicotinic acid, is used for measuring cellular Ca2+ concentrations. It offers brighter fluorescence emission, greater cell permeation, and a larger dynamic range for calcium quantification, making it suitable for various imaging and screening applications (Gee et al., 2000).

Hypervalent Iodine Chemistry

2-Fluoro-4-iodonicotinic acid is related to the field of hypervalent iodine chemistry, which has seen extensive development since the early 1990s. This area of research is noteworthy for the synthesis and application of iodine(III) and iodine(V) derivatives in oxidative transformations of complex organic molecules (Zhdankin & Stang, 2008).

Synthesis of Fluorinated Compounds

2-Fluoro-4-iodonicotinic acid plays a role in the synthesis of fluorinated compounds. The utilization of fluoroalcohols as solvents has enabled the synthesis of various fluorinated compounds, including derivatives and intermediates related to 2-Fluoro-4-iodonicotinic acid, providing novel synthetic routes in organic chemistry (Dohi, Yamaoka, & Kita, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

2-fluoro-4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLTGKHTYHYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660498
Record name 2-Fluoro-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodonicotinic acid

CAS RN

884494-51-3
Record name 2-Fluoro-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4-iodopyridine-3-carboxaldehyde (10.0 g, 39.8 mmol) in tert-butanol (350 mL) and water (100 mL) at room temperature were added 2-methyl-2-butene (42.1 ml, 398 mmol), sodium phosphate, monobasic, monohydrate (60.5 g, 438 mmol) and sodium chlorite (18.0 g, 199 mmol). The reaction mixture was stirred at room temperature for 75 min. The reaction mixture was diluted with dichloromethane and a 6M aqueous solution of hydrochloric acid was added until pH ˜2. The water layer was extracted with dichloromethane. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. Purification by MPLC (CH2Cl2/MeOH+1% AcOH: 100/0 to 80/20) afforded 2-fluoro-4-iodonicotinic acid (10.63 g, 39.8 mmol, 100% yield). MS (ESI pos. ion) m/z: 268 (MH+). Calc'd exact mass for C6H3FINO2: 267.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Pierre, A Brethon, SA Jacques… - Beilstein Journal of …, 2021 - beilstein-journals.org
… Our exploration started from commercially available 2-fluoro-4-iodonicotinic acid (25). Amide coupling using HATU led solely to 26 with no traces of the C-2–OAt ether presumably due …
Number of citations: 7 www.beilstein-journals.org

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